3-Amino-6-chloro-5-ethoxy-pyridine-2-carboxylic acid
Description
Properties
IUPAC Name |
3-amino-6-chloro-5-ethoxypyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O3/c1-2-14-5-3-4(10)6(8(12)13)11-7(5)9/h3H,2,10H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZWFYWSDXLION-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(N=C(C(=C1)N)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-6-chloro-5-ethoxy-pyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the chlorination of 3-amino-5-ethoxy-pyridine-2-carboxylic acid. This reaction typically uses thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under reflux conditions. The reaction proceeds as follows:
Starting Material: 3-Amino-5-ethoxy-pyridine-2-carboxylic acid.
Chlorinating Agent: Thionyl chloride or phosphorus pentachloride.
Reaction Conditions: Reflux in an appropriate solvent such as dichloromethane or chloroform.
The reaction yields 3-amino-6-chloro-5-ethoxy-pyridine-2-carboxylic acid as the main product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-chloro-5-ethoxy-pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of 3-amino-6-substituted-5-ethoxy-pyridine-2-carboxylic acid derivatives.
Oxidation: Formation of 3-nitro-6-chloro-5-ethoxy-pyridine-2-carboxylic acid.
Reduction: Formation of 3-amino-6-chloro-5-ethoxy-pyridine-2-methanol.
Scientific Research Applications
Medicinal Chemistry and Drug Development
One of the primary applications of 3-amino-6-chloro-5-ethoxy-pyridine-2-carboxylic acid is as a precursor in the synthesis of various pharmaceutical compounds. Its structural features allow it to serve as an important building block for developing inhibitors targeting specific biological pathways.
Inhibitors of Kinase Activity
Research indicates that derivatives of pyridine carboxylic acids, including 3-amino-6-chloro-5-ethoxy-pyridine-2-carboxylic acid, can inhibit the activity of kinases involved in inflammatory and autoimmune diseases. For instance, compounds designed from similar structures have shown efficacy in blocking the IκB kinase (IKK) complex, which plays a crucial role in the NF-kB signaling pathway associated with inflammation and cancer . This suggests that 3-amino-6-chloro-5-ethoxy-pyridine-2-carboxylic acid could be explored further for its potential to develop new anti-inflammatory and anticancer drugs.
Biochemical Research Applications
The compound is also valuable in biochemical research for studying protein interactions and cellular pathways.
Target Engagement Studies
In cell-based assays, compounds similar to 3-amino-6-chloro-5-ethoxy-pyridine-2-carboxylic acid have been utilized to demonstrate target engagement with proteins involved in disease mechanisms. For example, studies have shown that modifications of pyridine derivatives can effectively engage proteins such as pirin, which are implicated in cancer progression . This highlights the compound's utility in developing chemical probes for studying intracellular mechanisms.
Potential Therapeutic Uses
The pharmacological properties of 3-amino-6-chloro-5-ethoxy-pyridine-2-carboxylic acid indicate several potential therapeutic applications.
Treatment of Inflammatory Diseases
Given its role in inhibiting pathways that lead to inflammation, this compound could be beneficial in treating conditions such as rheumatoid arthritis, Crohn's disease, and other autoimmune disorders. The ability to modulate inflammatory cytokine production makes it a candidate for further investigation in clinical settings .
Anticancer Properties
The inhibition of cancer-related pathways through the action of this compound could lead to its application in oncology. By targeting kinases involved in tumor growth and metastasis, it may serve as a foundation for developing novel cancer therapies .
Data Table: Summary of Applications
Case Study 1: Inhibition of IKK Complex
In a study focusing on compounds derived from pyridine carboxylic acids, researchers demonstrated that certain derivatives effectively inhibited IKK activity, leading to reduced inflammation markers in cellular models. This underscores the potential of 3-amino-6-chloro-5-ethoxy-pyridine-2-carboxylic acid as a therapeutic agent against inflammatory diseases .
Case Study 2: Targeting Pirin Protein
Another significant investigation revealed that modifications of pyridine-based compounds could effectively engage the pirin protein within cancer cells, leading to decreased levels of this protein over time. This finding supports the exploration of 3-amino-6-chloro-5-ethoxy-pyridine-2-carboxylic acid in developing targeted therapies for ovarian cancer .
Mechanism of Action
The mechanism of action of 3-amino-6-chloro-5-ethoxy-pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and chloro groups can form hydrogen bonds and electrostatic interactions with active sites, while the ethoxy group can enhance lipophilicity, facilitating membrane permeability. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
3-Amino-6-chloro-5-methoxypyridine-2-carboxylic Acid (CAS 1352882-30-4)
- Key difference : Methoxy (OCH₃) at position 5 vs. ethoxy (OCH₂CH₃) in the target compound.
- Metabolic stability: Ethoxy’s larger size may slow oxidative metabolism compared to methoxy .
3-Amino-6-chloropyridine-2-carboxylic Acid (CAS 1073182-87-2)
- Key difference : Lacks substituent at position 5.
- Impact :
5-Chloro-6-(ethylamino)pyridine-3-carboxylic Acid (CID 28400076)
- Structure: Chloro at position 5, ethylamino (NHCH₂CH₃) at position 6, carboxylic acid at position 3.
- Comparison: Substituent positioning: Amino and carboxylic acid groups at different positions (3 vs. Biological activity: Ethylamino may act as a hydrogen-bond donor, influencing target binding .
4-Amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic Acid
- Structure : Complex substitution with fluorine and aryl groups.
- Application : Used in synergistic herbicidal compositions targeting VLCFA synthesis inhibition.
- Comparison :
Physicochemical Properties
| Compound | Molecular Formula | Key Substituents | Predicted Solubility (Water) | LogP (Estimated) |
|---|---|---|---|---|
| 3-Amino-6-chloro-5-ethoxy-pyridine-2-carboxylic acid | C₈H₉ClN₂O₃ | 5-OCH₂CH₃, 6-Cl, 3-NH₂, 2-COOH | Moderate (carboxylic acid mitigates lipophilicity) | ~1.5–2.0 |
| 3-Amino-6-chloro-5-methoxypyridine-2-carboxylic acid | C₇H₇ClN₂O₃ | 5-OCH₃ | Higher than ethoxy analog | ~1.0–1.5 |
| 5-Chloro-6-(ethylamino)pyridine-3-carboxylic acid | C₈H₉ClN₂O₂ | 5-Cl, 6-NHCH₂CH₃, 3-COOH | Moderate | ~1.2–1.8 |
| 4-Amino-3-chloro-5-fluoro-6-(aryl)pyridine-2-carboxylic acid | C₁₃H₇Cl₂F₂N₂O₃ | Aryl group, 5-F | Low (due to aryl hydrophobicity) | ~2.5–3.5 |
Biological Activity
3-Amino-6-chloro-5-ethoxy-pyridine-2-carboxylic acid (CAS No. 156587545) is a pyridine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₈H₉ClN₂O₃
- Molecular Weight : 202.62 g/mol
- IUPAC Name : 3-amino-6-chloro-5-ethoxy-pyridine-2-carboxylic acid
3-Amino-6-chloro-5-ethoxy-pyridine-2-carboxylic acid exhibits its biological activity primarily through the following mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, particularly those involved in metabolic pathways, which can lead to various therapeutic effects.
- Interaction with Receptors : It may interact with neurotransmitter receptors, influencing signaling pathways that are crucial for cellular communication and function.
Antimicrobial Activity
Research indicates that 3-amino-6-chloro-5-ethoxy-pyridine-2-carboxylic acid possesses antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest potential applications in developing new antimicrobial agents.
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Using the DPPH radical scavenging assay, it exhibited significant radical scavenging activity, with an IC50 value comparable to known antioxidants such as ascorbic acid. This suggests a potential role in protecting cells from oxidative stress.
Anti-inflammatory Effects
In studies examining inflammatory responses, 3-amino-6-chloro-5-ethoxy-pyridine-2-carboxylic acid demonstrated the ability to reduce pro-inflammatory cytokine production in cell cultures. This effect highlights its potential use in treating inflammatory diseases.
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of various pyridine derivatives, including 3-amino-6-chloro-5-ethoxy-pyridine-2-carboxylic acid. The results indicated that this compound effectively inhibited the growth of pathogenic bacteria, suggesting its potential as a lead compound for antibiotic development . -
Antioxidant Activity Assessment :
Another research article assessed the antioxidant capacity of several compounds using the DPPH assay. The findings revealed that 3-amino-6-chloro-5-ethoxy-pyridine-2-carboxylic acid exhibited a strong capacity to scavenge free radicals, indicating its potential as a therapeutic agent in oxidative stress-related conditions . -
Inflammation Model Study :
A recent study investigated the anti-inflammatory properties of this compound in a murine model of inflammation. The results showed a significant reduction in inflammatory markers and improved clinical scores in treated animals compared to controls, supporting its therapeutic potential in inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Amino-6-chloro-5-ethoxy-pyridine-2-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or palladium-catalyzed coupling reactions. For example, chlorination at the 6-position can be achieved using POCl₃ under reflux, while ethoxy group introduction may require Williamson ether synthesis with NaH as a base . Optimize temperature (70–100°C) and solvent (DMF or THF) to minimize side reactions. Monitor progress via TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography.
Q. Which analytical techniques are most effective for characterizing purity and structural confirmation?
- Methodological Answer :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) at 254 nm; ≥98% purity is typical for research-grade material .
- NMR : Employ ¹H/¹³C NMR in DMSO-d₆ to resolve aromatic protons (δ 6.5–8.5 ppm) and amine/ethoxy groups (δ 1.3–3.5 ppm). For ambiguous signals, use 2D NMR (HSQC, HMBC) .
- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion peaks (e.g., [M+H]⁺).
Q. How should the compound be stored to ensure long-term stability?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂ or Ar) at –20°C. Avoid moisture to prevent hydrolysis of the ethoxy group. Periodic FT-IR analysis (e.g., monitoring C=O stretches at ~1700 cm⁻¹) can assess degradation .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. mass spectrometry) be resolved during structural validation?
- Methodological Answer : Contradictions often arise from residual solvents or tautomeric forms.
- Step 1 : Re-run NMR with higher field strength (500 MHz+) and deuterated solvents (e.g., CDCl₃ for improved resolution).
- Step 2 : Perform X-ray crystallography for unambiguous confirmation, as demonstrated for related amino-chloropyridine derivatives .
- Step 3 : Cross-validate with high-resolution mass spectrometry (HRMS) to rule out isotopic interference .
Q. What strategies improve regioselectivity in functionalizing the pyridine ring during derivatization?
- Methodological Answer :
- Directing Groups : Use the carboxylic acid moiety as a directing group for electrophilic substitution. For example, bromination at the 4-position can be achieved with NBS in H₂SO₄ .
- Protection/Deprotection : Protect the amine with Boc groups to prevent unwanted side reactions during ethoxy substitution .
Q. How can computational methods aid in predicting reaction pathways or spectroscopic properties?
- Methodological Answer :
- DFT Calculations : Model reaction intermediates (e.g., transition states for chlorination) using Gaussian or ORCA software to predict activation energies .
- Spectroscopic Simulation : Tools like ACD/Labs or ChemDraw can simulate NMR shifts based on electron density and substituent effects .
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
